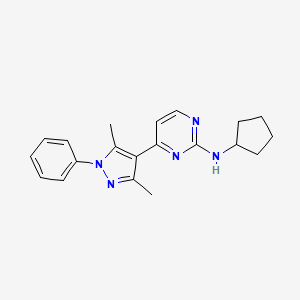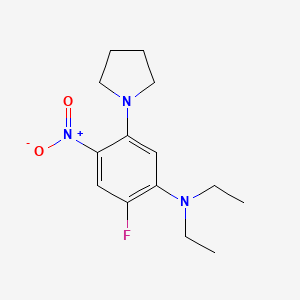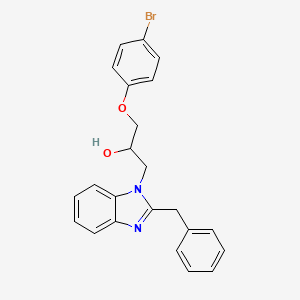![molecular formula C17H18ClNO2S B3933913 N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide](/img/structure/B3933913.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide, commonly known as CMPD 1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and possesses unique biochemical and physiological properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of CMPD 1 involves the inhibition of several key enzymes and signaling pathways that play crucial roles in disease progression. For example, CMPD 1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CMPD 1 has been shown to inhibit the activity of several protein kinases, including JNK and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CMPD 1 has been shown to exhibit several biochemical and physiological effects in various cell types and animal models. For example, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in animal models of inflammatory diseases. Additionally, CMPD 1 has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPD 1 is its potent and selective activity against several key enzymes and signaling pathways. This makes it a valuable tool for studying the roles of these targets in disease progression. However, one limitation of CMPD 1 is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on CMPD 1. One potential area of investigation is the development of more potent and selective analogs of CMPD 1 for use as therapeutic agents. Additionally, further research is needed to elucidate the precise mechanisms of action of CMPD 1 and its potential applications in various disease models. Finally, the development of more efficient synthesis methods for CMPD 1 and its analogs could facilitate their use in large-scale drug development efforts.
Applications De Recherche Scientifique
CMPD 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-16(13-5-3-2-4-6-13)17(20)19-11-12-22-15-9-7-14(18)8-10-15/h2-10,16H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKKHCNFJMUQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methoxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933849.png)
![2-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933856.png)
![1-{2-[2-(4-sec-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3933882.png)

![methyl 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzoate](/img/structure/B3933898.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)

![3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933948.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)